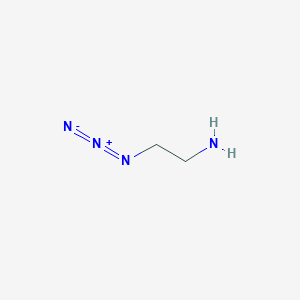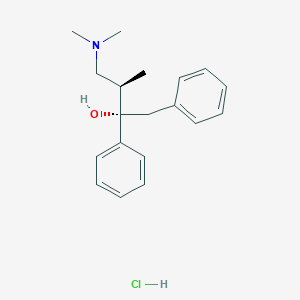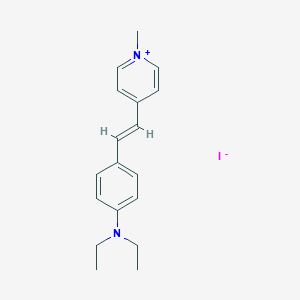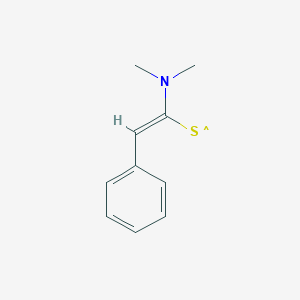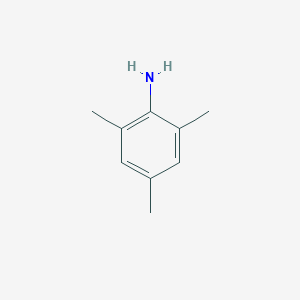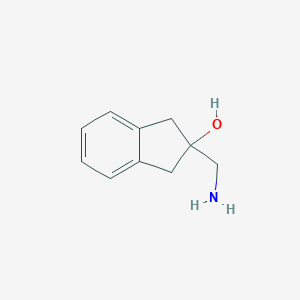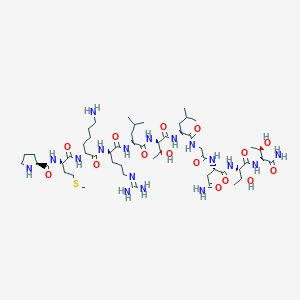
Pmkrltlgntt-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pmkrltlgntt-NH2 is a peptide that has been gaining attention in the scientific community due to its potential applications in research. This peptide is synthesized using a unique method and has been shown to have significant biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Pmkrltlgntt-NH2 is not fully understood. However, it has been shown to activate the G protein-coupled receptor (GPCR) GPR54. This receptor is involved in the regulation of a variety of physiological processes, including reproduction, growth, and energy homeostasis. Activation of GPR54 by Pmkrltlgntt-NH2 has been shown to increase intracellular calcium levels and activate downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Pmkrltlgntt-NH2 has been shown to have significant biochemical and physiological effects. It has been shown to modulate the activity of nociceptive neurons, which are involved in pain perception. Additionally, it has been shown to regulate the release of hormones involved in reproductive function. These effects make it a potential candidate for the development of new pain medications and treatments for reproductive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Pmkrltlgntt-NH2 in lab experiments is its specificity for the GPR54 receptor. This allows for precise modulation of downstream signaling pathways. However, one limitation is the cost and time required for synthesis. Additionally, the mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research involving Pmkrltlgntt-NH2. One direction is the development of new pain medications based on its ability to modulate the activity of nociceptive neurons. Another direction is the investigation of its role in regulating reproductive function and the development of treatments for reproductive disorders. Additionally, further research is needed to fully understand the mechanism of action and downstream signaling pathways activated by Pmkrltlgntt-NH2.
Métodos De Síntesis
Pmkrltlgntt-NH2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the addition of amino acids to a growing peptide chain, one at a time, until the desired peptide is synthesized. The process involves the use of a resin-bound amino acid, which is activated by a coupling reagent to form a peptide bond with the next amino acid in the sequence. The process is repeated until the desired peptide is synthesized.
Aplicaciones Científicas De Investigación
Pmkrltlgntt-NH2 has been shown to have potential applications in scientific research. It has been used in studies to investigate the effects of neuropeptides on the nervous system. Specifically, Pmkrltlgntt-NH2 has been shown to modulate the activity of nociceptive neurons, which are involved in pain perception. This makes it a potential candidate for the development of new pain medications.
Propiedades
Número CAS |
137051-72-0 |
|---|---|
Nombre del producto |
Pmkrltlgntt-NH2 |
Fórmula molecular |
C52H95N17O15S |
Peso molecular |
1230.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,3R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |
InChI |
InChI=1S/C52H95N17O15S/c1-25(2)21-34(43(76)60-24-38(74)61-36(23-37(54)73)49(82)69-41(29(7)72)51(84)67-39(27(5)70)42(55)75)66-50(83)40(28(6)71)68-48(81)35(22-26(3)4)65-46(79)32(15-12-19-59-52(56)57)63-45(78)31(13-9-10-17-53)62-47(80)33(16-20-85-8)64-44(77)30-14-11-18-58-30/h25-36,39-41,58,70-72H,9-24,53H2,1-8H3,(H2,54,73)(H2,55,75)(H,60,76)(H,61,74)(H,62,80)(H,63,78)(H,64,77)(H,65,79)(H,66,83)(H,67,84)(H,68,81)(H,69,82)(H4,56,57,59)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,39+,40+,41+/m1/s1 |
Clave InChI |
REBDZYDHBOZQIZ-FCLOLONZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
Secuencia |
PMKRLTLGNTT |
Sinónimos |
peptide 8A PMKRLTLGNTT-NH2 preprorenin (63-73) Pro-Met-Lys-Arg-Leu-Thr-Leu-Gly-Asn-Thr-Thr-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



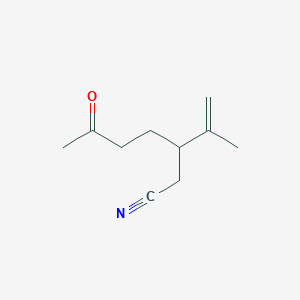

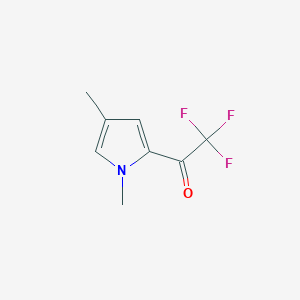


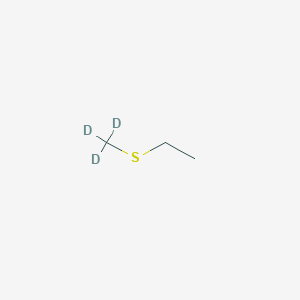
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
